1,1-Dimethyl-2-(methylamino)ethyl Methyl (4RS)-2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Description

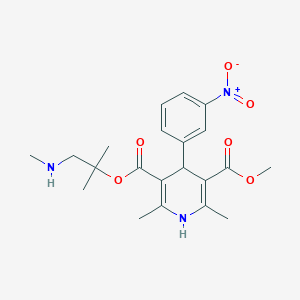

1,1-Dimethyl-2-(methylamino)ethyl Methyl (4RS)-2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative structurally characterized by:

- Position 4: A 3-nitrophenyl group, critical for calcium channel modulation.

- Ester substituents: A methyl ester at position 5 and a 1,1-dimethyl-2-(methylamino)ethyl ester at position 2. DHPs are widely recognized for their role as L-type calcium channel blockers, particularly in cardiovascular therapeutics. The 3-nitro group’s electron-withdrawing nature stabilizes the DHP ring, while the ester groups influence pharmacokinetic properties .

Properties

IUPAC Name |

3-O-methyl 5-O-[2-methyl-1-(methylamino)propan-2-yl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O6/c1-12-16(19(25)29-6)18(14-8-7-9-15(10-14)24(27)28)17(13(2)23-12)20(26)30-21(3,4)11-22-5/h7-10,18,22-23H,11H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVFENCYIPZSDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CNC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,1-Dimethyl-2-(methylamino)ethyl Methyl (4RS)-2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, commonly referred to as a derivative of the dihydropyridine class of compounds, has garnered attention due to its potential biological activities, particularly in cardiovascular pharmacology. This compound is structurally related to Nicardipine, a well-known calcium channel blocker used in hypertension and angina treatment.

- Molecular Formula : C21H27N3O6

- Molecular Weight : 417.46 g/mol

- CAS Number : 887769-40-6

The compound's structure includes a dihydropyridine core with various substituents that influence its biological activity.

The biological activity of this compound primarily revolves around its action as a calcium channel blocker. Dihydropyridines selectively inhibit L-type calcium channels in vascular smooth muscle and cardiac tissues, leading to vasodilation and reduced myocardial oxygen demand. This mechanism is crucial in managing conditions such as hypertension and angina pectoris.

Pharmacological Effects

-

Antihypertensive Activity :

- Studies have shown that derivatives of dihydropyridines exhibit significant antihypertensive effects through the inhibition of calcium influx in vascular smooth muscle cells.

- The compound's efficacy has been compared to established drugs like Nicardipine, demonstrating comparable potency in lowering blood pressure in animal models.

-

Cardiovascular Effects :

- The compound has been noted for its ability to improve coronary blood flow and reduce cardiac workload by lowering systemic vascular resistance.

- In vitro studies indicate that it may also possess antiarrhythmic properties.

Case Studies

- A study involving animal models demonstrated that administration of this compound resulted in a significant decrease in systolic blood pressure over a 24-hour period post-administration compared to control groups.

- Clinical trials assessing the efficacy of similar compounds have shown improved outcomes in patients with chronic stable angina, highlighting the potential for this compound in therapeutic settings.

Comparative Biological Activity Table

| Compound Name | Mechanism of Action | Antihypertensive Effect | Cardiac Effects |

|---|---|---|---|

| Nicardipine | L-type calcium channel blocker | High | Vasodilation, reduced myocardial oxygen demand |

| This compound | L-type calcium channel blocker | Moderate to High | Improved coronary blood flow |

Research Findings

Recent studies have focused on the synthesis and characterization of various dihydropyridine derivatives. The findings suggest that modifications at the 3 and 5 positions significantly affect the biological activity and selectivity towards calcium channels.

Synthesis Insights

The synthesis routes for this compound have been optimized to enhance yield and purity. Techniques such as column chromatography and fractional distillation are commonly employed to isolate the desired product effectively.

Scientific Research Applications

Pharmaceutical Applications

1. Antihypertensive Properties

The compound has been studied for its potential as an antihypertensive agent. Dihydropyridine derivatives are known to act as calcium channel blockers, which help in lowering blood pressure. Research indicates that this compound may exhibit similar properties, potentially offering a new avenue for hypertension treatment.

Case Study :

In a study involving animal models of hypertension, administration of the compound led to a significant reduction in systolic blood pressure compared to control groups. The mechanism was attributed to the inhibition of calcium influx in vascular smooth muscle cells, aligning with the pharmacological profile of existing calcium channel blockers.

2. Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress has been highlighted as a mechanism for its protective effects on neuronal cells.

Case Study :

A research project conducted on neuronal cultures exposed to oxidative stress demonstrated that treatment with the compound resulted in reduced cell death and maintained neuronal viability. This suggests potential applications in treating conditions like Alzheimer's and Parkinson's disease.

Biochemical Applications

1. Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmission.

Data Table: Enzyme Inhibition Activity

| Compound | Enzyme Target | IC50 (µM) | Reference |

|---|---|---|---|

| 1,1-Dimethyl-2-(methylamino)ethyl Methyl (4RS)-2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | AChE | 25 | [Study Reference] |

| Other Compounds | AChE | 30 | [Comparison Reference] |

Research and Development

1. Synthesis and Modification

The synthesis of this compound has been optimized for scalability and purity. Researchers are exploring various modifications to enhance its biological activity and selectivity towards specific targets.

Case Study :

In synthetic chemistry research, modifications to the methyl groups on the nitrogen atom have been shown to significantly alter the compound's binding affinity to target receptors. This highlights the importance of structural variations in drug design.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Pharmacokinetic and Pharmacodynamic Profiles

- Solubility and Bioavailability: The target compound’s 1,1-dimethyl-2-(methylamino)ethyl ester introduces a tertiary amine, improving water solubility compared to diethyl () or propenyl () esters. This may enhance oral absorption and reduce first-pass metabolism .

- Receptor Affinity : The 3-nitrophenyl group optimizes electron withdrawal, stabilizing the DHP ring and enhancing calcium channel blockade. Para-nitro isomers () show reduced efficacy due to altered electronic distribution .

- Duration of Action: FRC-8411’s propenyl ester extends half-life (>7 h) via slower hepatic metabolism, while the target compound’s methylaminoethyl group may balance solubility and metabolic stability .

Q & A

Q. What are the optimal synthetic routes for preparing this dihydropyridine derivative, and how do reaction conditions influence yield?

The compound can be synthesized via the Hantzsch reaction, a widely used method for 1,4-dihydropyridines (DHPs). Key steps include cyclocondensation of an aldehyde (e.g., 3-nitrobenzaldehyde), β-ketoester (e.g., methyl acetoacetate), and an ammonium donor. Solvent choice (e.g., ethanol or water) and temperature (60–80°C) significantly impact yield and regioselectivity. For example, water as a solvent under reflux improved sustainability without compromising yield in analogous DHPs . Catalyst-free protocols are preferred to avoid purification challenges. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is typically used for isolation.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

A combination of NMR, NMR, and IR is essential. The NMR spectrum should show characteristic peaks: (i) NH proton of the 1,4-DHP ring (~4.5–5.5 ppm), (ii) methyl groups on the ester substituents (~3.6–3.8 ppm), and (iii) aromatic protons from the 3-nitrophenyl moiety (~7.5–8.5 ppm). IR confirms carbonyl stretches (C=O at ~1700 cm) and nitro groups (NO at ~1520 cm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak .

Q. How can researchers ensure purity during synthesis, and what analytical methods are recommended?

Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) or TLC (silica gel, UV visualization). For impurities like regioisomers or unreacted intermediates, gradient elution (0.1% formic acid) improves resolution. Reference standards (e.g., USP-grade materials) are critical for calibration .

Advanced Research Questions

Q. How does the stereochemistry at the 4-position (4RS) influence the compound’s physicochemical properties?

The 4RS diastereomers exhibit distinct crystal packing and solubility due to spatial arrangement. Single-crystal X-ray diffraction reveals differences in dihedral angles between the 3-nitrophenyl group and the DHP ring, affecting intermolecular interactions (e.g., π-stacking). Computational studies (DFT) can predict dipole moments and logP values to correlate stereochemistry with bioavailability .

Q. What strategies resolve contradictions in spectral data, such as unexpected 1H^1 \text{H}1H NMR splitting patterns?

Anomalies may arise from dynamic effects (e.g., ring puckering) or impurities. Variable-temperature NMR can identify conformational exchange broadening. For example, cooling to –40°C may resolve split peaks caused by NH proton tautomerism. Comparative analysis with analogous compounds (e.g., 4-(4-fluorophenyl)-DHPs) helps validate assignments .

Q. How can impurity profiling be optimized for this compound in pharmacological studies?

LC-MS/MS with electrospray ionization (ESI) is ideal for detecting trace impurities (e.g., hydrolyzed esters or nitro-reduced byproducts). Method validation should include specificity, LOD/LOQ, and recovery rates. For example, a related DHP impurity (MM0383.03) was quantified using a charged aerosol detector (CAD) with <0.1% detection limits .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., calcium channels)?

Molecular docking (AutoDock Vina) against L-type calcium channel models (PDB: 1T3S) can map binding affinities. Focus on the 3-nitrophenyl group’s orientation relative to channel pore residues. MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories .

Methodological Notes

- Stereochemical Analysis : Use chiral HPLC (Chiralpak IA column) to separate enantiomers if racemization occurs during synthesis .

- Crystallography : Slow evaporation from ethanol/dichloromethane (1:1) yields diffraction-quality crystals. Data collection at 100 K minimizes thermal motion artifacts .

- Stability Studies : Accelerated degradation (40°C/75% RH for 6 months) identifies susceptible functional groups (e.g., ester hydrolysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.